molecular formula C18H16O B12523824 2-(2-Phenylethenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 863753-55-3

2-(2-Phenylethenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12523824
CAS No.: 863753-55-3
M. Wt: 248.3 g/mol
InChI Key: PVKRQGSBAGVIOY-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a naphthalene ring system substituted with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the Wittig reaction, where a phosphorus ylide reacts with a carbonyl compound to form an alkene. The reaction conditions often require a strong base to generate the ylide and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(2-Phenylethenyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Phenylethenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 5-(2-Phenylethenyl)indolines

Uniqueness

2-(2-Phenylethenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specific interactions with other molecules .

Properties

CAS No.

863753-55-3

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-(2-phenylethenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C18H16O/c19-18-16(11-10-14-6-2-1-3-7-14)13-12-15-8-4-5-9-17(15)18/h1-11,16H,12-13H2

InChI Key

PVKRQGSBAGVIOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C=CC3=CC=CC=C3

Origin of Product

United States

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